molecular formula C9H15N3 B13071056 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

Cat. No.: B13071056
M. Wt: 165.24 g/mol
InChI Key: UGYQQHPJUSRCTE-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyrimidine ring, a nitrogen-containing heterocycle that is a fundamental scaffold in numerous bioactive molecules and approved drugs . This structure makes it a valuable building block (synthon) for the design and synthesis of novel compounds targeting various therapeutic areas. Pyrimidine derivatives, such as this amine, are extensively investigated for their potential as kinase inhibitors, which are crucial in oncology research and cancer treatment . Furthermore, structural analogs have been explored as activators of enzymes like glucokinase (GK), positioning them as potential candidates for developing new hypoglycemic agents . The specific substitution pattern of the pyrimidine ring and the amine chain in this compound is designed to allow researchers to modulate its electronic properties, lipophilicity, and binding affinity to biological targets, thereby optimizing its pharmacological profile. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c1-6(2)8(10)9-11-5-4-7(3)12-9/h4-6,8H,10H2,1-3H3

InChI Key

UGYQQHPJUSRCTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Reaction Between 4-Methylpyrimidine and 2-Methylpropan-1-Amine

This reaction serves as a straightforward method for synthesizing the target compound:

  • Reactants : 4-methylpyrimidine and 2-methylpropan-1-amine.
  • Conditions :
    • Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
    • Use of polar aprotic solvents such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction kinetics.
    • Catalysts like cesium carbonate (Cs₂CO₃) to facilitate the reaction.
    • Temperature: Typically around 80°C for overnight reactions.
  • Purification : Flash chromatography using silica gel columns with a gradient elution system (e.g., ethyl acetate/hexanes).

Microwave-Assisted Synthesis

Microwave irradiation can accelerate the reaction by providing uniform heating:

  • Reactants and Solvents : Same as above.
  • Conditions :
    • Microwave vial setup with controlled temperature (80–100°C).
    • Reaction time: Reduced to a few hours compared to traditional methods.
  • Advantages : Higher yields and reduced reaction times.

Optimization Parameters

Solvent Effects

The choice of solvent significantly impacts reaction efficiency:

  • Polar aprotic solvents (e.g., DMSO, MeCN) improve reactant solubility and enhance nucleophilic substitution reactions.

Catalyst Selection

Catalysts such as Cs₂CO₃ or triethylamine (TEA) are commonly used to deprotonate amine groups and stabilize intermediates.

Temperature Control

Maintaining an optimal temperature (typically between 60–80°C) prevents side reactions while accelerating the desired transformation.

Purification Techniques

After synthesis, the crude product is purified using:

  • Flash Chromatography :
    • Stationary Phase: Silica gel columns.
    • Mobile Phase: Gradient elution with ethyl acetate/hexanes or methanol/dichloromethane.
    • Equipment: Automated systems like Teledyne Isco CombiFlash.

Summary Table of Key Parameters

Parameter Optimal Conditions
Solvents DMSO, MeCN
Catalysts Cs₂CO₃, TEA
Temperature 60–80°C
Reaction Time Overnight (conventional); Few hours (microwave-assisted)
Purification Methods Flash chromatography, recrystallization

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile, participating in substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

Key Reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base.

Example:

2 Methyl 1 4 methylpyrimidin 2 yl propan 1 amine+CH3IBaseN Methyl derivative\text{2 Methyl 1 4 methylpyrimidin 2 yl propan 1 amine}+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\text{N Methyl derivative}

Conditions:

  • Solvents: Polar aprotic solvents (e.g., DMF, THF).

  • Catalysts: Triethylamine or pyridine for acylation.

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution, with reactivity directed by the electron-donating methyl group at the 4-position.

Key Reactions:

  • Nitration : Occurs at the 5-position of the pyrimidine ring using nitric acid in sulfuric acid.

  • Sulfonation : Achieved with fuming sulfuric acid, yielding sulfonated derivatives.

Regioselectivity:
The 4-methyl group activates the ring toward electrophiles, directing substitution to the 5-position due to its electron-donating inductive effect.

Oxidation

The primary amine oxidizes to nitro or hydroxylamine derivatives under strong oxidizing conditions:

R NH2KMnO4/H+R NO2\text{R NH}_2\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{R NO}_2

Reagents:

  • Oxidizing Agents : Potassium permanganate (acidic/basic), hydrogen peroxide.

  • Products : Nitro compounds or N-oxides.

Reduction

While the compound itself lacks reducible unsaturated bonds, its precursors (e.g., nitriles) can be reduced to amines using LiAlH₄ :

R C NLiAlH4R CH2NH2\text{R C N}\xrightarrow{\text{LiAlH}_4}\text{R CH}_2\text{NH}_2

Coordination Chemistry

The amine nitrogen and pyrimidine ring nitrogen atoms can act as ligands, forming complexes with transition metals.

Observed Complexes:

  • Copper(II) Complexes : Stabilized via N-pyrimidine and NH₂ coordination, confirmed by X-ray crystallography.

  • Palladium Complexes : Used in catalytic applications (e.g., Suzuki coupling) .

Table 1: Metal Complexation Examples

Metal IonCoordination SitesApplication
Cu²⁺Pyrimidine N, NH₂Catalysis
Pd²⁺Pyrimidine NCross-coupling

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form Schiff bases.

Example:

R NH2+R CHOR N CH R +H2O\text{R NH}_2+\text{R CHO}\rightarrow \text{R N CH R }+\text{H}_2\text{O}

Conditions:

  • Solvents: Ethanol, methanol.

  • Catalysts: Acidic or neutral conditions.

Comparative Reactivity with Analogues

Table 2: Reaction Comparison with Similar Amines

CompoundAlkylation RateNitration Position
2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amineHighC5
1-(1-Methyl-1H-pyrazol-4-yl)propan-2-amineModerateC3
2-(4-Methylpyridin-2-yl)propan-1-amineLowC6

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

  • pH Sensitivity : Reactions requiring basic conditions (e.g., alkylation) achieve higher yields at pH 9–11.

Scientific Research Applications

Biological Activities

Research indicates that 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine exhibits various biological activities, particularly antimicrobial and antiviral properties. Its mechanism of action often involves binding to specific enzymes or receptors, modulating their activity, and leading to various biological effects.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate significant antibacterial properties.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Compound C0.010Pseudomonas aeruginosa

Antiviral Activity

The compound has also been studied for its potential antiviral effects. Preliminary research suggests that it may interfere with viral replication mechanisms, although further studies are needed to elucidate the precise pathways involved.

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer proliferation. For instance, research indicates that it can target pathways such as c-KIT and PDGFR, demonstrating potential therapeutic applications in oncology.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study highlighted the effectiveness of a related compound in reducing cancer cell proliferation in vitro by targeting the c-KIT pathway. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM.

Industrial Applications

In addition to its biological significance, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it a valuable precursor for synthesizing more complex molecules used in various industrial applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Based Analogues

Pyrimidine derivatives with modifications to the amine side chain or pyrimidine ring substituents exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (if reported) Reference
2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine C10H16N4 192.26 g/mol 4-methylpyrimidine, C2-methyl amine Not explicitly stated (structural focus) Inferred from
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C10H16N4 192.26 g/mol Piperidine at C6, 4-methylpyrimidine Antimicrobial activity (broad-spectrum)
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine C9H16N6 208.26 g/mol 4-methylpiperazine at C5 Intermediate in kinase inhibitor synthesis

Key Observations :

  • Substituent Position : The position of the amine group (C1 vs. C2) and pyrimidine substituents (e.g., 4-methyl vs. 6-piperidinyl) significantly impacts solubility and target affinity. For example, piperidine or piperazine groups enhance lipophilicity and membrane permeability .
Non-Pyrimidine Analogues

Compounds with alternative heterocyclic cores or phenyl groups demonstrate divergent pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Core Structure Functional Notes Reference
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine C10H22N2 170.30 g/mol Piperidine, C2-methyl Neurological applications (unspecified)
2-Methyl-1-(2-methylphenyl)propan-1-amine C11H17N 163.26 g/mol Phenyl, C2-methyl Liquid state, potential CNS activity
2-(Pyridin-2-yl)propan-2-amine C8H12N2 136.20 g/mol Pyridine, C2-dimethyl Used as a directing group in organic synthesis

Key Observations :

  • Heterocycle vs. Phenyl : Pyrimidine-based compounds (e.g., the target molecule) generally exhibit higher polarity and hydrogen-bonding capacity than phenyl or pyridine analogues, influencing receptor binding specificity .
  • Amine Flexibility : Branched amines (e.g., 2-methylpropan-1-amine) may enhance metabolic stability compared to rigid aromatic amines, as seen in ’s phenyl derivative .
Impact of Substituents
  • C2-Methyl Branch : Reduces rotational freedom, possibly increasing conformational stability compared to unbranched analogues like 1-(4-methylpiperazin-1-yl)propan-2-amine () .

Biological Activity

2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine is a heterocyclic amine distinguished by its unique molecular structure, which includes a pyrimidine ring and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral contexts. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

The molecular formula of this compound is C9H13N3C_9H_{13}N_3, with a molecular weight of approximately 165.24 g/mol. The structure features a methyl group at the 4-position of the pyrimidine ring, contributing to its distinct chemical properties and biological activities .

The mechanism of action for this compound involves binding to specific enzymes and receptors, which can modulate their activity. This interaction may lead to either inhibition or activation of various biological pathways, influencing microbial growth or metabolic processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, demonstrating broad-spectrum antibacterial properties. Notably, it has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating that it can disperse established bacterial biofilms and limit the development of bacterial resistance .

Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors, although detailed mechanisms remain to be fully elucidated .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against a range of bacterial pathogens. Results indicated strong inhibitory effects with low cytotoxicity, suggesting potential as a therapeutic agent .
  • Biofilm Disruption : Another investigation showed that the compound could effectively disperse biofilms formed by MRSA, demonstrating its potential utility in treating chronic infections where biofilm formation is prevalent .
  • Mechanistic Insights : Research into the compound's binding interactions revealed that it targets specific enzymes involved in bacterial metabolism, which may explain its antimicrobial efficacy .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructureUnique Features
2-Methyl-1-(5-methylpyrimidin-2-yl)propan-1-amineStructureDifferent methyl substitution pattern on the pyrimidine ring
1-(4-Methylpyridin-2-yl)propan-1-amineStructurePyridine ring instead of pyrimidine
N-(5-Methylpyrimidin-2-yl)methylpropan-2-amineStructureVarying substitution patterns on the amine group

The distinct substitution pattern on the pyrimidine ring of this compound imparts unique chemical reactivity and biological activity compared to these structurally similar compounds .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-1-(4-methylpyrimidin-2-yl)propan-1-amine?

A two-step approach is commonly employed:

  • Step 1 : Condensation of a ketone (e.g., 4-methylpyrimidin-2-yl-propanone) with an aldehyde under basic conditions (e.g., NaOH in ethanol at 200°C) to form an α,β-unsaturated ketone intermediate.
  • Step 2 : Cyclization with guanidine nitrate in refluxing ethanol using lithium hydroxide as a base, followed by purification via silica gel column chromatography with ethyl acetate/petroleum ether eluent . This method mirrors protocols for structurally analogous pyrimidin-2-amines, ensuring high yield and purity.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • 1H/13C NMR : Assign peaks by comparing with analogous pyrimidine derivatives, focusing on the deshielded protons near the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and methyl groups (δ 1.2–2.5 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the propan-1-amine backbone .

Q. What solvent systems are effective for purification via column chromatography?

Ethyl acetate and petroleum ether (2:8 ratio) are optimal for separating polar intermediates, while methanol/dichloromethane (1:9) can resolve amine derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction with SHELXL refinement is critical. For example:

  • Refine anisotropic displacement parameters for the pyrimidine ring and methyl groups.
  • Analyze torsion angles to confirm stereochemistry and hydrogen-bonding networks (e.g., N–H···N interactions between amine and pyrimidine groups) .

Q. What strategies address contradictory biological activity data in microbial assays?

  • Dose-Response Curves : Re-evaluate IC50 values across multiple bacterial strains (e.g., S. aureus, E. coli) to identify strain-specific effects.
  • Molecular Docking : Compare binding affinities of the compound with microbial enzymes (e.g., dihydrofolate reductase) to explain variability in inhibitory activity .

Q. How can computational methods predict reactivity for derivatization?

  • DFT Calculations : Optimize the molecular structure at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., the pyrimidine C4 position) for substitution reactions.
  • MD Simulations : Model interactions with biological targets (e.g., kinases) to prioritize synthetic modifications enhancing binding affinity .

Q. What analytical techniques validate batch-to-batch consistency in synthesis?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to monitor purity (>98%) and retention time (e.g., 6.2 min) .
  • TGA/DSC : Assess thermal stability (decomposition >200°C) to ensure compound integrity during storage .

Methodological Notes

  • Spectral Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or impurities; always compare data with deuterated solvents (e.g., DMSO-d6 vs. CDCl3) .
  • Crystallographic Refinement : Use the SHELX suite for high-resolution data, but validate against alternative software (e.g., OLEX2) to mitigate model bias .

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